1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-19(20-12-14-6-4-10-27-14)21-15-7-2-1-5-13(15)11-17-22-18(23-26-17)16-8-3-9-25-16/h1-10H,11-12H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOONVPLYPGPCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea exhibits significant biological activity due to its unique structural features, particularly the presence of the 1,2,4-oxadiazole and thiophene moieties. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C₁₉H₁₈N₄O₃S
- Molecular Weight : 366.44 g/mol
- Key Functional Groups :
- Oxadiazole ring: Known for various biological activities.
- Thiophene ring: Contributes to the compound's electronic properties.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : The oxadiazole ring may interact with specific enzymes or receptors involved in disease pathways.
- Disruption of Cellular Processes : By affecting cell signaling pathways, the compound could induce apoptosis in cancer cells or inhibit microbial growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the provided evidence, focusing on molecular properties, substituents, and synthetic yields:
Key Observations:
Oxadiazole moieties (present in the target and ) contribute to hydrogen bonding and rigidity, favoring receptor interactions.
Synthetic Yields :
- Urea derivatives with triazole or thiazole substituents (e.g., ) exhibit yields >85%, suggesting robust synthetic routes for such heterocyclic systems.
Molecular Weight Trends: Bulky substituents (e.g., tert-butyl in ) reduce molecular weight but may limit solubility.
Research Findings and Implications
- Biological Relevance : While specific activity data for the target compound is unavailable, structurally related urea derivatives (e.g., ) show promise in targeting enzymes or receptors due to urea’s hydrogen-bonding capacity.
- Synthetic Challenges : Introducing the oxadiazole-furan system may require multi-step reactions, as seen in the synthesis of similar compounds via THF-mediated coupling .
- Design Recommendations :
Q & A
Q. What are the foundational synthetic routes for constructing the 1,2,4-oxadiazole and urea moieties in this compound?
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives under reflux conditions. For example, furan-containing oxadiazoles can be synthesized by reacting furan-2-carboxamidoxime with activated carbonyl compounds in ethanol, followed by purification via recrystallization . The urea moiety is often introduced via nucleophilic substitution, where an amine reacts with an isocyanate or carbamate intermediate. In cases involving thiophene groups, thiourea derivatives may form, requiring careful control of reaction stoichiometry to avoid side products .
Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1630 cm⁻¹ for oxadiazoles, C=O for ureas at ~1680 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic protons (e.g., furan protons at δ 6.5–7.6 ppm) and methylene bridges (e.g., –CH₂– groups at δ 3.5–5.0 ppm) .
- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns, particularly for verifying the presence of labile groups like thiophen-2-ylmethyl .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing tautomerism in the 1,2,4-oxadiazole-thiol moiety?
Thiol-thione tautomerism in oxadiazoles can lead to ambiguous spectral data. To stabilize the desired tautomer:
Q. What strategies resolve contradictions in mass balance during degradation studies (e.g., unaccounted impurities)?
If degradation products are not fully captured:
- Apply HPLC-MS/MS to detect low-abundance intermediates.
- Use isotopic labeling (e.g., ¹⁴C tracing) to track reaction pathways.
- Cross-validate results with accelerated stability testing under varied pH and temperature conditions .
Q. How does the thiophen-2-ylmethyl group influence the compound’s bioavailability, and what in silico models predict its metabolic stability?
The thiophene moiety enhances lipophilicity, potentially improving membrane permeability. Computational tools like:
Q. What experimental designs (DoE) are effective for optimizing multi-step syntheses of this compound?
A Box-Behnken design can systematically optimize variables such as:
- Temperature (50–100°C for cyclization steps).
- Solvent polarity (ethanol vs. acetonitrile for oxadiazole formation).
- Catalyst loading (e.g., KOH concentrations). Response surface modeling identifies interactions between factors, minimizing trial runs while maximizing yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
